molecular formula C11H13ClOS B2878244 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride CAS No. 869947-17-1

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B2878244
CAS No.: 869947-17-1
M. Wt: 228.73
InChI Key: CIADOBQJUAUMFH-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a benzothiophene ring with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as ethylbenzene and sulfur.

  • Formation of Benzothiophene: The ethylbenzene is first converted to benzothiophene through a series of reactions involving sulfur and a suitable catalyst.

  • Functionalization: The benzothiophene is then functionalized to introduce the ethyl group at the 5-position and the carbonyl chloride group at the 2-position. This can be achieved through various chemical reactions, such as Friedel-Crafts acylation and subsequent chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the carbonyl chloride group to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of benzothiophene with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

Chemistry: In chemistry, 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is used as a building block for the synthesis of more complex organic compounds. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the biological activity of benzothiophene derivatives. It may be employed in the development of new drugs or as a tool to investigate biological pathways and mechanisms.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. These compounds could be investigated for their efficacy in treating various diseases, such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its derivatives may also find applications in the manufacturing of electronic devices and materials.

Mechanism of Action

The mechanism by which 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but they generally include interactions with enzymes, receptors, and other proteins within cells.

Comparison with Similar Compounds

  • Benzothiophene: The parent compound without the ethyl and carbonyl chloride groups.

  • 2-Methylbenzothiophene: A benzothiophene derivative with a methyl group at the 2-position.

  • 3-Chlorobenzothiophene: A benzothiophene derivative with a chlorine atom at the 3-position.

Uniqueness: 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other benzothiophene derivatives

Properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADOBQJUAUMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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